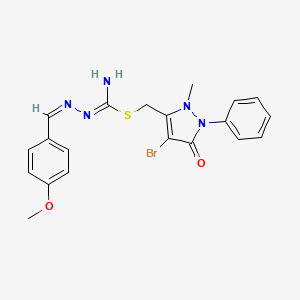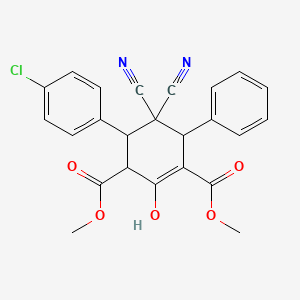![molecular formula C17H15F3N6O B13377567 2-amino-3-{[3-(trifluoromethyl)phenyl]diazenyl}-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B13377567.png)
2-amino-3-{[3-(trifluoromethyl)phenyl]diazenyl}-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-{[3-(trifluoromethyl)phenyl]diazenyl}-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one is a complex organic compound that features a unique structure combining a trifluoromethyl group, a diazenyl group, and a tetrahydropyrazoloquinazolinone core
準備方法
The synthesis of 2-amino-3-{[3-(trifluoromethyl)phenyl]diazenyl}-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one involves several steps:
Starting Materials: The synthesis begins with 2,6-dichloro-4-trifluoromethylaniline, which undergoes diazotization to form the corresponding diazonium salt.
Condensation: The diazonium salt is then condensed with ethyl 2,3-dicyanopropionate to form an intermediate product.
Cyclization: The intermediate undergoes cyclization to yield the final product, this compound.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the diazenyl group, using nucleophiles under appropriate conditions.
科学的研究の応用
2-amino-3-{[3-(trifluoromethyl)phenyl]diazenyl}-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl and diazenyl groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
When compared to similar compounds, 2-amino-3-{[3-(trifluoromethyl)phenyl]diazenyl}-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one stands out due to its unique combination of functional groups. Similar compounds include:
5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: This compound shares the trifluoromethylphenyl group but differs in its core structure.
3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride: Another compound with a trifluoromethyl group but a different heterocyclic core.
特性
分子式 |
C17H15F3N6O |
|---|---|
分子量 |
376.34 g/mol |
IUPAC名 |
2-amino-3-[[3-(trifluoromethyl)phenyl]diazenyl]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C17H15F3N6O/c18-17(19,20)9-4-3-5-10(8-9)23-24-13-14(21)25-26-15(13)22-12-7-2-1-6-11(12)16(26)27/h3-5,8,25H,1-2,6-7,21H2 |
InChIキー |
QHAYNMVWKBCKCG-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)C(=C(N3)N)N=NC4=CC=CC(=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-hydroxy-2-[(1-hydroxy-3-oxo-3H-benzo[f]chromen-2-yl)(2-methoxyphenyl)methyl]-3H-benzo[f]chromen-3-one](/img/structure/B13377492.png)
![(5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377495.png)

![1-[(5-Isopropyl-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B13377511.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B13377512.png)
![3-[(4-methylphenyl)diazenyl]-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2,8-dione](/img/structure/B13377522.png)
![2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile](/img/structure/B13377530.png)
![4-butyl-6-chloro-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B13377537.png)
![2-{4-[(Z)-{(2E)-2-[(3,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}propanoic acid](/img/structure/B13377546.png)
![(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13377566.png)
![(5Z)-2-(3,4-dichloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13377574.png)
![(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbutanimidate](/img/structure/B13377576.png)
![14-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B13377577.png)
